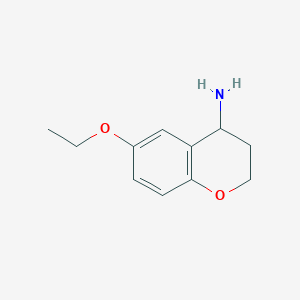

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine

Description

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a benzopyran derivative featuring an ethoxy (-OCH2CH3) substituent at the 6-position of the aromatic ring.

Properties

IUPAC Name |

6-ethoxy-3,4-dihydro-2H-chromen-4-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO2/c1-2-13-8-3-4-11-9(7-8)10(12)5-6-14-11/h3-4,7,10H,2,5-6,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CPMDPSPSNQSOQS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC2=C(C=C1)OCCC2N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine typically involves the reaction of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one with an amine source. One common method is the reductive amination of the ketone using an amine and a reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction is usually carried out in an organic solvent like ethanol or methanol under reflux conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or quinones.

Reduction: Reduction reactions can convert the compound into more saturated derivatives.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the benzopyran ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents such as halogens, alkyl halides, and nucleophiles are used under various conditions, often in the presence of catalysts.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized benzopyrans.

Scientific Research Applications

6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .

Comparison with Similar Compounds

Structural and Substituent Variations

The pharmacological and physicochemical properties of benzopyran-4-amine derivatives are highly dependent on substituent type, position, and stereochemistry. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

*Calculated based on molecular formula.

Substituent Effects on Properties

- Electron-Donating vs. Withdrawing Groups: The ethoxy group in the target compound is electron-donating, increasing electron density in the aromatic ring, which may enhance binding to receptors requiring π-π interactions .

Lipophilicity and Bioavailability :

- Ethoxy-substituted derivatives exhibit higher lipophilicity (logP ~2.5) compared to ethyl or methyl analogs, favoring membrane permeability. For example, the ethyl-substituted analog (MW 209.72) has a lower logP (~1.8) .

- Fluorinated derivatives (e.g., 5,7-difluoro) balance polarity and lipophilicity, making them suitable for enzyme inhibition studies .

Stereochemical Considerations

- The (4S) and (4R) stereoisomers of bromo and ethyl derivatives (e.g., ) demonstrate the critical role of chirality in biological activity. For instance, (4S)-6-bromo-...-amine may exhibit higher receptor affinity than its (4R) counterpart .

Biological Activity

6-Ethoxy-3,4-dihydro-2H-1-benzopyran-4-amine is a member of the benzopyran family, which is characterized by its diverse biological activities. This compound, with the molecular formula C11H15NO2, has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analyses with similar compounds.

The compound is synthesized through methods such as reductive amination of 6-ethoxy-3,4-dihydro-2H-1-benzopyran-4-one with an amine source. Common reducing agents used include sodium borohydride and lithium aluminum hydride. The unique functional groups present in this compound allow for various chemical modifications that enhance its biological activity.

The mechanism of action for this compound involves its interaction with specific molecular targets. It potentially binds to enzymes or receptors, modulating their activity and leading to various biological effects such as:

- Antimicrobial Activity : The compound has shown promise in inhibiting microbial growth.

- Anti-inflammatory Effects : It may reduce inflammation through the inhibition of pro-inflammatory cytokines.

Anticancer Properties

Recent studies have evaluated the cytotoxic effects of this compound against various cancer cell lines. For instance, in vitro assays demonstrated significant growth inhibition in breast cancer cell lines (MCF-7 and T47D) with IC50 values comparable to standard chemotherapeutics like etoposide .

| Cell Line | IC50 (μg/mL) | Comparison to Etoposide |

|---|---|---|

| MDA-MB-231 | <30 | Comparable |

| MCF-7 | <30 | Comparable |

| T47D | <30 | Comparable |

Antimicrobial Activity

Studies have indicated that this compound exhibits antimicrobial properties against various bacterial strains. The exact mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

Comparative Analysis with Similar Compounds

When compared to structurally similar compounds such as 6-ethoxy-3,4-dihydro-2H-benzopyran and 6-bromo derivatives, 6-ethoxy compound demonstrates superior biological activity due to the presence of the amine group which facilitates additional interactions at the molecular level .

| Compound | Activity Type | Notable Features |

|---|---|---|

| 6-Ethoxy-3,4-dihydro-2H-benzopyran | Moderate Anticancer | Lacks amine group |

| 6-Bromo derivatives | High Cytotoxicity | More potent than etoposide |

| 6-Ethoxy-3,4-dihydro-2H-benzopyran | Antimicrobial & Anti-inflammatory | Unique functional groups |

Study on Cytotoxicity

A pivotal study assessed the cytotoxic effects of various benzopyran derivatives including 6-ethoxy compound against three cancer cell lines (MDA-MB-231, MCF-7, T47D). The results indicated that the compound exhibited potent cytotoxicity with IC50 values significantly lower than those of traditional chemotherapeutics .

Study on Antimicrobial Effects

Another study focused on evaluating the antimicrobial efficacy of the compound against both Gram-positive and Gram-negative bacteria. The results showed effective inhibition at low concentrations, suggesting its potential as a therapeutic agent in infectious diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.